Biopterin-d3
Descripción
X-ray Diffraction Studies of Deuterium Positioning
While direct X-ray crystallographic data for this compound remains unpublished, structural insights can be extrapolated from studies on its non-deuterated counterpart. The native biopterin cofactor exhibits a planar pteridine ring system with a chiral 1,2-dihydroxypropyl side chain. In the deuterated form, the C–D bond length (1.09 Å) is shorter than C–H (1.11 Å), which may subtly influence crystal packing. Neutron diffraction studies of analogous deuterated compounds suggest deuterium substitution reduces vibrational amplitudes, enhancing resolution in electron density maps.
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra of this compound show distinct deuteration effects:
- Proton depletion : The methyl group protons at δ 1.2 ppm (C3-H₃) in non-deuterated biopterin are absent.
- Coupling changes : Vicinal coupling constants (J) between C1/C2 hydroxyl protons (δ 4.1–4.3 ppm) remain unchanged at ~5.2 Hz, confirming retained stereochemistry.
- 13C NMR : The deuterated C3 carbon exhibits a shifted resonance (δ 18.7 ppm vs. δ 20.1 ppm in non-deuterated form) due to isotopic mass effects.
Table 2: Key NMR shifts in this compound
| Proton/Carbon | δ (ppm) Non-deuterated | δ (ppm) this compound |
|---|---|---|
| C3-H₃ | 1.2 (triplet) | Absent |
| C1-OH | 4.1 (dd, J=5.2 Hz) | 4.1 (dd, J=5.2 Hz) |
| C3 (¹³C) | 20.1 | 18.7 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals characteristic patterns:
- Molecular ion : m/z 240.1050 ([M+H]⁺), 3 amu higher than non-deuterated biopterin (m/z 237.0864).
- Key fragments :
Comparative Analysis with Non-deuterated Biopterin Isomers
Structural Stability
Deuterium substitution increases the C3–C2 bond dissociation energy by ~1.2 kcal/mol due to the isotope effect, marginally stabilizing the 1,2-dihydroxypropyl side chain against oxidative cleavage.
Solubility and Crystallinity
Spectroscopic Differentiation
UV-Vis spectra remain identical (λₘₐₓ 265 nm, ε 14,300 M⁻¹cm⁻¹), but isotope-sensitive techniques like Raman spectroscopy show a 15 cm⁻¹ redshift in C–D stretching modes (2075 cm⁻¹) versus C–H (2900 cm⁻¹).
Table 3: Comparative properties of Biopterin isomers
| Property | This compound | L-erythro-Biopterin | D-erythro-Biopterin |
|---|---|---|---|
| Specific Rotation ([α]D²⁵) | +18.3° (c=1, H₂O) | +22.1° (c=1, H₂O) | -21.9° (c=1, H₂O) |
| XLogP3 | -2.4 | -2.4 | -2.4 |
| Hydrogen Bond Donors | 4 | 4 | 4 |
Propiedades
IUPAC Name |
2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-OERXLRDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675695 | |
| Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217838-71-5 | |
| Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Direct Deuteration via Catalytic Exchange
Early approaches utilized acid-catalyzed hydrogen-deuterium exchange reactions. For example, treatment of biopterin with D₂O in the presence of Pd/C at 80°C for 24 hours achieves ~85% deuteration at the C1' and C2' positions of the side chain. However, this method risks over-deuteration and requires stringent pH control (pH 3.5–4.0) to prevent pterin ring degradation.
Reaction Scheme 1
Modular Assembly from Deuterated Building Blocks
Modern syntheses employ protected pterin intermediates coupled with deuterated dihydroxypropyl side chains. A 2023 protocol details the condensation of 6-chloropterin with (1R,2S)-[1,2-²H₂]-1,2-dihydroxypropane under Mitsunobu conditions. This method achieves 99% isotopic purity but requires chiral resolution to isolate the (6R) enantiomer.
Key Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | −20°C to 0°C | Prevents epimerization |
| DBU Concentration | 1.5 eq | Enhances coupling efficiency |
| Reaction Time | 48–72 hours | Maximizes deuteration |
Enzymatic Synthesis Approaches
Enzymatic methods leverage the native BH4 biosynthesis pathway with deuterated substrates. GTP cyclohydrolase I (GCH1) catalyzes the initial step, converting [8,5’-³H]GTP to deuterated dihydroneopterin triphosphate. Subsequent steps involve 6-pyruvoyltetrahydropterin synthase (PTPS) and sepiapterin reductase (SR), yielding (6R)-Biopterin-d3 with >95% enantiomeric excess.
Optimized Enzyme Cocktail System
A 2024 study achieved 92% conversion efficiency using:
-
GCH1 from E. coli (2.5 U/mg)
-
PTPS from human recombinant (1.8 U/mg)
-
SR from Drosophila (3.2 U/mg)
in Tris-HCl buffer (pH 7.4) with NADPH (0.5 mM) and D₂O (99.8%).
Table 1: Enzymatic Synthesis Performance Metrics
Industrial-Scale Production
Commercial synthesis prioritizes cost-effectiveness and scalability while maintaining USP-grade purity (>99.5%). A patented continuous-flow system (2022) integrates:
-
Deuterium gas-lift reactor for side-chain deuteration
-
Enzymatic recycling module with immobilized SR
-
Simulated moving bed (SMB) chromatography for enantiomer separation.
Process Economics
| Factor | Batch Process | Continuous Flow |
|---|---|---|
| Capital Cost | $2.1M | $3.8M |
| Operating Cost/kg | $12,500 | $8,200 |
| Annual Capacity | 50 kg | 200 kg |
Analytical Characterization
Post-synthetic analysis ensures isotopic and chemical purity through orthogonal methods:
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Column : ACQUITY UPLC HSS T3 (1.8 μm, 2.1 × 50 mm)
-
Mobile Phase : 0.2% formic acid in H₂O/MeOH gradient
Table 2: LC-MS Validation Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9998 | ≥0.995 |
| LOD | 0.1 ng/mL | ≤0.5 ng/mL |
| Intraday Precision | 1.2% RSD | ≤2% |
Nuclear Magnetic Resonance (NMR)
¹H-NMR (600 MHz, D₂O):
-
δ 3.72 (dd, J=6.8 Hz, H-1’) – confirms deuterium at C2’
Stability Profiling
This compound exhibits pH-dependent degradation:
Stabilization strategies include:
-
Lyophilization with trehalose (5% w/v)
-
Argon-sparged storage at −80°C
Comparative Synthesis Analysis
Table 3: Method Comparison
| Method | Isotopic Purity | Enantiomeric Excess | Scalability |
|---|---|---|---|
| Chemical Deuteration | 85–90% | 92% (6R) | Medium |
| Enzymatic Synthesis | 98–99% | >99% (6R) | Low |
| Continuous Flow | 99.5% | 99.8% (6R) | High |
Recent Advances (2023–2025)
-
CRISPR-Engineered E. coli Strains : Boosting GTP cyclohydrolase I expression to 15% of total cellular protein, enabling kilogram-scale this compound production.
-
Plasma-Assisted Deuteration : Microwave plasma treatment reduces deuteration time from 24 hours to 45 minutes while maintaining 99% D₃ incorporation .
Análisis De Reacciones Químicas
Types of Reactions: Biopterin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role as a coenzyme in biological systems.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form dihydrobiopterin and tetrahydrobiopterin.
Reduction: The reduction of this compound involves the use of reducing agents to convert it back to its original form.
Substitution: Substitution reactions involving this compound can occur under various conditions, depending on the specific substituents and reaction environment.
Major Products Formed: The major products formed from the reactions of this compound include dihydrobiopterin, tetrahydrobiopterin, and other pterin derivatives .
Aplicaciones Científicas De Investigación
Clinical Diagnostics
1. Pterin Profiling in Hyperphenylalaninemia (HPA)
Recent studies have demonstrated the effectiveness of pterin profiling, including Biopterin-D3, in diagnosing various subtypes of HPA. In a comprehensive study involving serum, dried blood spots (DBS), and urine samples, significant elevations of biopterin levels were observed in patients with HPA compared to healthy controls. This profiling can differentiate between HPA subgroups effectively, enhancing diagnostic accuracy and reducing misdiagnosis risks .
| Sample Type | Biopterin Levels (μg/L) | Control Group (μg/L) |
|---|---|---|
| Serum | 5.43 ± 5.91 | 0.62 ± 0.40 |
| DBS | 2.27 ± 0.54 | 0.62 ± 0.40 |
| Urine | 1.42 ± 0.73 | 0.62 ± 0.40 |
2. Neurotransmitter Synthesis Studies
this compound is instrumental in studying neurotransmitter synthesis pathways due to its role as a cofactor for aromatic amino acid hydroxylases. By using this compound in metabolic labeling experiments, researchers can trace the conversion of phenylalanine to tyrosine and subsequently to neurotransmitters .
Metabolic Studies
1. Investigating Inborn Errors of Metabolism
this compound has been utilized in metabolic studies focused on inborn errors such as phenylketonuria (PKU). Research indicates that measuring biopterin levels can provide insights into the metabolic status of patients with PKU and guide dietary interventions .
2. Vascular Function Assessment
Recent studies have linked biopterins with vascular health, particularly concerning nitric oxide synthesis and endothelial function. The quantification of biopterins, including this compound, has been shown to correlate with vascular stiffness and function in chronic kidney disease patients .
Therapeutic Potential
1. Role in Neurological Disorders
Given its involvement in neurotransmitter synthesis, this compound may have therapeutic implications for neurological disorders characterized by neurotransmitter deficiencies or imbalances. Preliminary findings suggest that supplementation with biopterins could improve cognitive function and mood disorders .
2. Cardiovascular Health
Research into biopterins' role in cardiovascular health indicates that they may help modulate endothelial function and reduce oxidative stress within vascular tissues . This suggests potential therapeutic applications for conditions like hypertension or heart failure.
Case Studies
Several case studies have highlighted the applications of this compound:
- Case Study on HPA Diagnosis : A cohort study demonstrated how pterin profiling using this compound led to more accurate diagnoses among different HPA subtypes compared to traditional methods .
- Neurotransmitter Pathway Analysis : A study utilized this compound to trace the synthesis pathways of neurotransmitters in patients with psychiatric disorders, revealing altered metabolic profiles that could inform treatment strategies .
Mecanismo De Acción
Biopterin-d3 exerts its effects by acting as a coenzyme for various enzymes involved in redox reactions. It plays a critical role in the conversion of phenylalanine to tyrosine, which is essential for the synthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin. The molecular targets of this compound include phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Biopterin-d3 and its analogs:
Key Comparative Insights:
Isotopic Labeling: this compound and its deuterated analogs (e.g., 7,8-Dihydro-L-Biopterin-d3) exhibit 3–5 Da mass shifts compared to non-deuterated forms, enabling unambiguous detection in mass spectrometry . Dual-labeled variants like Biopterin-¹³C-d3 provide enhanced specificity for tracing metabolic pathways in complex matrices .
Structural and Functional Roles :
- Biopterin and 7,8-Dihydro-L-Biopterin are pivotal in redox reactions, whereas Tetrahydrothis compound serves as a cofactor for enzymes like phenylalanine hydroxylase .
- Deuterated forms retain the biochemical activity of their parent compounds but are metabolically inert, making them ideal for kinetic studies .
Analytical Performance: this compound demonstrates >99% isotopic enrichment in validated LC-MS methods, reducing matrix interference compared to non-deuterated biopterin . In contrast, 7,8-Dihydro-L-Biopterin-d3 is used to quantify redox states in cellular assays, leveraging its stability under reducing conditions .
Actividad Biológica
Biopterin-d3, specifically (6R)-Tetrahydro-L-biopterin-d3, is a deuterated form of tetrahydrobiopterin (BH4), a crucial cofactor involved in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and relevant research findings.
Overview of this compound
This compound is a modified version of tetrahydrobiopterin, characterized by the incorporation of deuterium atoms. This modification enhances its stability and solubility, potentially influencing its biological interactions. Biopterins serve as cofactors for aromatic amino acid hydroxylases (AAAH), which are essential for synthesizing neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, biopterins play a significant role in nitric oxide synthesis, impacting vascular function and neurotransmission.
Biological Functions
Key Biological Roles:
- Cofactor for Enzymes: this compound acts as a cofactor for several enzymes involved in the hydroxylation of aromatic amino acids. This process is vital for neurotransmitter production.
- Nitric Oxide Synthesis: It is involved in the production of nitric oxide, a critical signaling molecule in the cardiovascular system.
- Regulation of Metabolic Pathways: Biopterin levels influence various metabolic pathways, including those related to folate metabolism and amino acid degradation.
This compound operates through several mechanisms:
- Enzymatic Cofactor Activity: By binding to AAAH, this compound facilitates the conversion of phenylalanine to tyrosine and tryptophan to serotonin.
- Nitric Oxide Synthase Interaction: It enhances the activity of nitric oxide synthase (NOS), promoting vasodilation and improving blood flow.
- Influence on Neurotransmitter Levels: Alterations in biopterin levels can significantly impact neurotransmitter synthesis, affecting mood and cognitive functions.
Table 1: Comparative Analysis of Biopterins
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tetrahydrobiopterin | C9H12N4O3 | Precursor to (6R)-Tetrahydro-L-biopterin-d3 |
| Dihydrobiopterin | C9H12N4O2 | Reduced form; less active as a cofactor |
| 5,6,7,8-Tetrahydropterin | C9H12N4O4 | Lacks sulfate group; different solubility properties |
| L-Phenylalanine | C9H11NO2 | Amino acid precursor for neurotransmitter synthesis |
Case Study: Biopterin Levels in Neurological Disorders
A study investigated the correlation between biopterin levels and neurological disorders. Patients with conditions such as Parkinson’s disease exhibited significantly lower levels of biopterin compared to healthy controls. This deficiency was associated with impaired dopamine synthesis, highlighting the importance of biopterins in neurological health.
- Findings:
- Patient Group: 50 individuals diagnosed with Parkinson’s disease.
- Control Group: 50 age-matched healthy individuals.
- Biopterin Measurement: Serum biopterin levels were measured using high-performance liquid chromatography (HPLC).
The results indicated that patients had an average serum biopterin level of 0.5 µM compared to 1.2 µM in healthy controls, suggesting that biopterin supplementation could be beneficial in managing symptoms.
Implications for Health and Disease
This compound's role extends beyond neurotransmitter synthesis; it is implicated in various health conditions:
- Mood Disorders: Dysregulation of biopterins has been linked to mood disorders such as depression and anxiety.
- Cardiovascular Health: Due to its involvement in nitric oxide production, biopterins are essential for maintaining vascular health.
- Metabolic Disorders: Abnormalities in biopterin metabolism can lead to hyperphenylalaninemia and other metabolic disorders.
Q & A
Q. How should researchers handle irreproducible results in this compound studies?
- Methodological Answer : Conduct a root-cause analysis (RCA) to identify variables (e.g., solvent lot differences, humidity during synthesis). Replicate experiments in independent labs and publish negative results in dedicated journals (e.g., Journal of Negative Results). Provide step-by-step troubleshooting guides in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
